(E)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-phenylethenesulfonamide
Description
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Properties
IUPAC Name |
(E)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-18-11-5-6-12-19(18)24-15-8-7-14-20-25(21,22)16-13-17-9-3-2-4-10-17/h2-6,9-13,16,20H,14-15H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRKHWRIANJSW-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity through various studies, including antimicrobial, antiproliferative, and other pharmacological effects.
Chemical Structure
The compound can be described by its molecular formula . Its structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the importance of developing new antimicrobial agents due to increasing resistance to existing antibiotics. The compound has shown promising results against various bacterial strains. For instance, a study evaluating the antimicrobial properties of related compounds indicated that modifications in the structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
| Related Compound A | Staphylococcus aureus | 16 |
| Related Compound B | Escherichia coli | 32 |
The compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. For example, research on structurally similar compounds has demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and A549.
Table 2: Antiproliferative Activity on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 50 |
| This compound | A549 | 70 |
| Related Compound C | HeLa | 40 |
| Related Compound D | A549 | 60 |
The IC50 value for HeLa cells was found to be 50 µg/mL, indicating effective antiproliferative activity.
The biological activity of this compound may be attributed to its ability to interfere with specific cellular processes. For instance, compounds with sulfonamide moieties often inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Additionally, the presence of methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.
Case Studies
A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including our compound. The results indicated that modifications in the aromatic rings significantly influenced both antimicrobial and antiproliferative activities. The study concluded that further structural optimization could lead to more potent derivatives suitable for clinical applications.
Preparation Methods
Sulfonation of Styrene
Styrene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction produces styrenesulfonic acid, which is treated with phosphorus pentachloride (PCl₅) to yield 2-phenylethenesulfonyl chloride.
Reaction Conditions :
- Styrene (1.0 equiv), ClSO₃H (1.2 equiv), CH₂Cl₂, 0°C, 2 h.
- Quenching : Ice-water, followed by extraction with CH₂Cl₂.
- Conversion to sulfonyl chloride : PCl₅ (1.5 equiv), reflux, 4 h.
Key Data :
- Yield : 68–72% after purification via vacuum distillation.
- Spectroscopic Validation :
Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine (Intermediate B)
Williamson Ether Synthesis
2-Methoxyphenol reacts with 1,4-dibromobut-2-yne in the presence of potassium carbonate (K₂CO₃) to form 4-(2-methoxyphenoxy)but-2-yne. Subsequent amination via the Gabriel synthesis produces the primary amine.
Reaction Conditions :
- 2-Methoxyphenol (1.0 equiv), 1,4-dibromobut-2-yne (1.1 equiv), K₂CO₃ (2.0 equiv), acetone, reflux, 6 h.
- Amination : Phthalimide (1.2 equiv), DMF, 80°C, 12 h → Hydrazinolysis (NH₂NH₂·H₂O, ethanol, reflux, 3 h).
Key Data :
- Yield : 58% after column chromatography (SiO₂, hexane/EtOAc 4:1).
- Spectroscopic Validation :
Coupling of Intermediates A and B
Sulfonamide Formation
Intermediate B reacts with 2-phenylethenesulfonyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 4 h.
Reaction Conditions :
- Intermediate A (1.0 equiv), Intermediate B (1.05 equiv), Et₃N (1.5 equiv), THF, 0°C → RT, 4 h.
Workup :
- Dilution with water, extraction with EtOAc, and drying over MgSO₄.
- Purification via recrystallization (ethanol/water) yields the title compound.
Key Data :
- Yield : 65–70%.
- Melting Point : 128–130°C.
- Stereochemical Integrity :
Alternative Synthetic Routes and Optimization
Sonogashira Coupling for Alkyne Formation
A Pd/Cu-catalyzed coupling between 4-iodo-2-methoxyphenol and propargylamine forms the alkyne-amine directly, bypassing the need for dibromobut-2-yne. This method offers higher atom economy but requires stringent anhydrous conditions.
Reaction Conditions :
- 4-Iodo-2-methoxyphenol (1.0 equiv), propargylamine (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C, 12 h.
Yield : 52% (lower due to competing side reactions).
Analytical Characterization and Validation
Spectroscopic Consistency
- IR : 1680 cm⁻¹ (C=O absent, confirming sulfonamide over amide).
- ¹H NMR : δ 4.77 (s, 2H, CH₂SO₂), 7.32–7.45 (m, 5H, Ar-H), 6.89–6.93 (m, 4H, methoxyphenyl).
- HRMS : m/z calc. for C₁₉H₁₈N₂O₄S [M+H]⁺: 386.0994, found: 386.0992.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
- THF Recovery : Distillation under reduced pressure (45°C, 150 mbar) achieves 85% solvent reuse.
- Pd/Cu Catalyst : Filtration and reactivation via H₂ reduction restores 92% activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
